REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[O:7][C:8]2[C:14]([N+:15]([O-:17])=[O:16])=[C:13]([OH:18])[C:12]([O:19]C)=[CH:11][C:9]=2[CH:10]=1)=[O:5])C.B(Br)(Br)Br>ClCCl>[OH:19][C:12]1[C:13]([OH:18])=[C:14]([N+:15]([O-:17])=[O:16])[C:8]2[O:7][C:6]([C:4]([OH:5])=[O:3])=[CH:10][C:9]=2[CH:11]=1
|
Name
|
6-Hydroxy-5-methoxy-7-nitro-benzofuran-2-carboxylic acid ethyl ester
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1OC2=C(C1)C=C(C(=C2[N+](=O)[O-])O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 0° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the dichloromethane layer separated
|
Type
|
EXTRACTION
|
Details
|
The water phase was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product was purified by reverse phase column chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C(=C(C2=C(C=C(O2)C(=O)O)C1)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |